Cas no 26172-55-4 (5-Chloro-2-methyl-3-isothiazolone)

5-Chloro-2-methyl-3-isothiazolone is a versatile preservative chemically stable over a wide pH range, exhibiting excellent antimicrobial properties against bacteria, yeast, and mold while being effective at low concentrations. Its solubility in water allows for easy formulation into various applications, including cosmetics and industrial processes.
5-Chloro-2-methyl-3-isothiazolone structure
26172-55-4 structure
Product Name:5-Chloro-2-methyl-3-isothiazolone
CAS No:26172-55-4
MF:C4H4ClNOS
MW:149.598658561707
MDL:MFCD00792550
CID:52867
PubChem ID:33344
Update Time:2025-12-01

5-Chloro-2-methyl-3-isothiazolone Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-methyl-4-isothiazolin-3-one
    • CIT
    • CMIT
    • 5-Chloro-2-methyl-Isothiazolin-3-one
    • Metat GT
    • Metatin GT
    • 5-Chloro-2-methyl-3(2H)-isothiazolone
    • 5-Chloro-2-methylisothiazol-3-one
    • Acticide
    • Algucid CH50
    • Amerstat 250
    • Euxyl K 100
    • Fennosan IT 21
    • GR 856 Izolin
    • Grotan K
    • Grotan TK2
    • Isothiazolone,5-chloro-2-methyl-
    • Kathon DP
    • Kathon LX
    • Kathon UT
    • Kathon WT
    • Mergal K7
    • Mitco CC 32 L
    • P3 Multan D
    • Paretol
    • Parmetol DF 35, -DF 12, -A23, -K50, -K40, -DF 18
    • Piror P109
    • Special Mx 323
    • Isothiazoline-one
    • Kathon
    • MIT
    • Isothiazolinones
    • Isothiazolinone Biocidescides
    • 5-Chloride-2-Methyl-4-Isothiazoline-3-Ketone
    • 5-Chloro-2-methyl-3-isothiazolone
    • 5-Chloro-2-methyl-4-isothiazolin-3-one (CMI)
    • 5-chloro-2-methyl-4-isothiazoline-3-one
    • 5-chloro-2-methylisothiazol-3(2H)-one
    • Plant preservative Mixture
    • 2-methyle-4-isothiazolin-3-one
    • 5-Choro-2-methyl-4-isothiazolin-3-one
    • Kathon.cmit
    • MCI
    • Methylchloroisothiazolinone
    • Methylisothiazolinone
    • 5-Chloro-2-methyl-Isothiazolone
    • 5-Chloro-2-methylisothiazolone
    • Kathon IXE
    • DMDM
    • MCI/MI
    • CMI/MIT
    • Kathon CG 5243
    • Bioace
    • 3(2H)-Isothiazolone, 5-chloro-2-methyl-
    • 5-chloro-N-methylisothiazolone
    • C4H4ClNOS
    • 5-Chloro-2-methyl-2H-isothiazol-3-one
    • Chloromethylisothiazolinone
    • 5-chloro-2-methylisothiazolin-3-one
    • DEL7T5QRPN
    • HS 818
    • DHNRXBZYEKSXIM-U
    • Isothiazolinone
    • NS00000256
    • 5-chloro-2-methyl-2h-isothiazolin-3-one
    • DB-007017
    • SCHEMBL111860
    • 2682-20-4 MIT
    • 55965-84-9 CMIT, MIT
    • NCGC00181041-01
    • 5-CHLOR-2-METHYL-4-ISOTHIAZOLIN-3-ONE
    • SCHEMBL20686
    • 1ST2157
    • 5-chloro-2-methyl-1,2-thiazol-3-one
    • 26172-55-4
    • 2,3-Dihydro-2-methyl-3-oxo-5-chloroisothiazole
    • 5-Chloro-2-methyl-4-isothiazolin-3-one, tech grade, >14% in water. CMI/MI >2.0
    • Tox21_112689
    • DTXSID9034286
    • NCGC00254127-01
    • 2-Methyl-5-chloroisothiazolin-3-one
    • 2-Methyl-5-chloro-3-isothiazolone
    • 5-chloro-2-methyl-2,3-dihydro-1,2-thiazol-3-one
    • Tox21_300199
    • 5-Chloro-2-methyl-4-isothiazolin-3-one 100 microg/mL in Acetonitrile
    • 5-chloro-2-methyl-isothiazol-3-one
    • CAS-26172-55-4
    • T 360
    • 5-Chloro-2-methyl-4-isothiazolin-3-one (CMI/MI > 2.0)
    • N-Methyl-5-chloroisothiazolin-3-one
    • H10371
    • 5-chloro-2-methyl-3(2H)-isothiazolinone
    • 5-Chloro-2-methyl-isothiazol-3(2H)-one
    • SR-01000944864
    • EN300-7409393
    • W-107193
    • HS 818 (antiseptic)
    • N-Methyl-5-chloroisothiazolone (5-Chloro-2-methyl-4-isothiazolin-3-one)
    • 5-Chloro-2-methyl-4-isothiazolin-3-one D3 (methyl D3)
    • DB14197
    • METHYLCHLOROISOTHIAZOLINONE [VANDF]
    • 5-chloro-2-methyl-1,2-thiazol-3(2H)-one
    • 5-chloro-n-methylisothiazolin-3-one
    • SBI-0654074.0001
    • GS-3223
    • CS-W022348
    • HSDB 8270
    • HS-818
    • Q204121
    • n-methyl-5-chloroisothiazolone
    • MFCD00792550
    • CHEBI:53621
    • UNII-DEL7T5QRPN
    • METHYLCHLOROISOTHIAZOLINONE [II]
    • 5-CHLORO-2-METHYL-4-ISOTHIAZOLIN-3-ONE (ACTIVE INGREDIENT >14%, CMI/MI 2.5 - 4.0)
    • 4-ISOTHIAZOLIN-3-ONE, 5-CHLORO-2-METHYL-
    • SR-01000944864-1
    • METHYLCHLOROISOTHIAZOLINONE [MART.]
    • NCGC00181041-02
    • BRN 1210149
    • METHYLCHLOROISOTHIAZOLINONE [WHO-DD]
    • AKOS006230760
    • EINECS 247-500-7
    • CHEMBL1738962
    • 5-Chloro-2-methyl-3-isothiazolone (~90%)
    • DTXCID7014286
    • A 33 (bactericide)
    • Z2417817741
    • METHYLCHLOROISOTHIAZOLINONE [MI]
    • MDL: MFCD00792550
    • Inchi: 1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3
    • InChI Key: DHNRXBZYEKSXIM-UHFFFAOYSA-N
    • SMILES: ClC1=CC(N(C)S1)=O
    • BRN: 1210149

Computed Properties

  • Exact Mass: 148.97000
  • Monoisotopic Mass: 148.97
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.9
  • Topological Polar Surface Area: 45.6

Experimental Properties

  • Color/Form: White solid
  • Density: 1.25 (14% aq.)
  • Melting Point: -21°C
  • Boiling Point: 200.2°C at 760 mmHg
  • Flash Point: 74.9ºC
  • Refractive Index: 1.378
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 50.24000
  • LogP: 1.10020
  • Solubility: It can be miscible with chlorine and most anionic, cationic and non-ionic surfactants.
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C

5-Chloro-2-methyl-3-isothiazolone Security Information

5-Chloro-2-methyl-3-isothiazolone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Chloro-2-methyl-3-isothiazolone Pricemore >>

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5-Chloro-2-methyl-3-isothiazolone Production Method

5-Chloro-2-methyl-3-isothiazolone Suppliers

Amadis Chemical Company Limited
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(CAS:26172-55-4)5-Chloro-2-methyl-3-isothiazolone
Order Number:A1209660
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:53
Price ($):389.0/1167.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:26172-55-4)Isothiazolinone (casone)
Order Number:LE6713;LE18900;LE25922239
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Quantity:25KG,200KG,1000KG
Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:26172-55-4)Isothiazolinones
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Quantity:200kg
Purity:99.9%
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Jiangsu Xinsu New Materials Co., Ltd
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(CAS:26172-55-4)
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Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
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5-Chloro-2-methyl-3-isothiazolone Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on 5-Chloro-2-methyl-3-isothiazolone

Introduction to 5-Chloro-2-methyl-3-isothiazolone (CAS No. 26172-55-4)

5-Chloro-2-methyl-3-isothiazolone, identified by its Chemical Abstracts Service (CAS) number 26172-55-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the isothiazolone class, characterized by a sulfur atom integrated into a five-membered ring alongside carbon and nitrogen atoms. The presence of a chlorine substituent at the 5-position and a methyl group at the 2-position imparts unique reactivity and potential applications, making it a subject of extensive study in medicinal chemistry.

The structure of 5-Chloro-2-methyl-3-isothiazolone exhibits a high degree of functional diversity, which is leveraged in various synthetic pathways. The isothiazolone core serves as a versatile scaffold for the development of bioactive molecules. Researchers have explored its utility in designing novel compounds with antimicrobial, anti-inflammatory, and even anticancer properties. The chlorine atom, in particular, acts as a handle for further functionalization, enabling the synthesis of more complex derivatives that may exhibit enhanced pharmacological activity.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their broad spectrum of biological activities. 5-Chloro-2-methyl-3-isothiazolone has been investigated for its potential role in drug discovery, particularly in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways. For instance, studies have demonstrated its utility in generating derivatives that interact with bacterial enzymes involved in metabolic processes, offering a promising approach to combat antibiotic-resistant strains.

One of the most compelling aspects of 5-Chloro-2-methyl-3-isothiazolone is its role as an intermediate in the synthesis of more complex pharmacophores. The isothiazolone ring can be modified through various chemical transformations, such as nucleophilic substitution or cyclization reactions, to yield molecules with tailored properties. This flexibility has made it a valuable building block in medicinal chemistry, allowing researchers to explore diverse structural motifs with potential therapeutic benefits.

Recent advancements in computational chemistry have further enhanced the understanding of 5-Chloro-2-methyl-3-isothiazolone's reactivity and interactions. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These insights are crucial for designing drugs with improved efficacy and reduced side effects. By leveraging computational tools, scientists can predict the binding affinity of derivatives and optimize their structures for better pharmacokinetic profiles.

The synthesis of 5-Chloro-2-methyl-3-isothiazolone itself is an area of active research. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Techniques such as transition metal-catalyzed reactions and green chemistry principles have been employed to develop environmentally friendly synthetic routes. These innovations not only enhance the accessibility of the compound but also align with global efforts to promote sustainable chemical practices.

Another exciting application of 5-Chloro-2-methyl-3-isothiazolone lies in its potential use as a precursor for materials science applications. Beyond its pharmaceutical relevance, this compound has been explored for its role in generating functional materials with unique properties. For example, derivatives of isothiazolones have been investigated for their ability to form coordination complexes with metals, leading to materials with applications in catalysis and sensing.

The versatility of 5-Chloro-2-methyl-3-isothiazolone extends to its role in agrochemical research as well. Researchers are exploring its derivatives as potential candidates for developing novel pesticides and herbicides. The structural features of this compound allow for interactions with biological targets in plants and pests, offering a promising avenue for creating environmentally sustainable agricultural solutions.

In conclusion, 5-Chloro-2-methyl-3-isothiazolone (CAS No. 26172-55-4) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it a valuable scaffold for drug discovery, material science, and agrochemical development. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:26172-55-4)5-Chloro-2-methyl-3-isothiazolone
A1209660
Purity:99%/99%
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Price ($):389.0/1167.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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